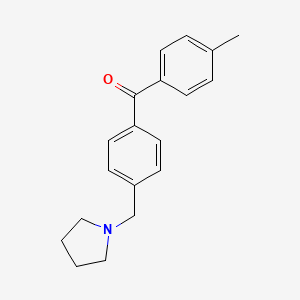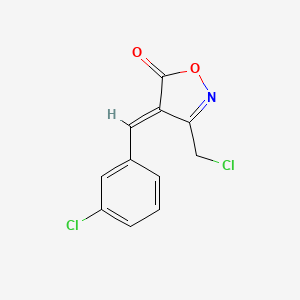
(4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Green Synthesis Methods
Isoxazol-5(4H)-ones, including (4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, are synthesized using environmentally friendly methods. Salicylic acid is utilized as an inexpensive, safe catalyst for the synthesis of isoxazole-5(4H)-ones derivatives in water, providing a green and cost-effective approach (Mosallanezhad & Kiyani, 2019). Similarly, sulfanilic acid has been employed as a catalyst for the synthesis of isoxazole-5(4H)-ones, highlighting the focus on eco-friendly methods in organic synthesis (Kiyani & Mosallanezhad, 2018).
Pharmaceutical and Agrochemical Applications
Isoxazole-5(4H)-ones show promise in various pharmaceutical and agrochemical applications. For instance, some derivatives exhibit larvicidal activity against Aedes aegypti, a mosquito species known for spreading diseases like dengue and Zika (Sampaio et al., 2023).
Spectroscopic and Computational Studies
The chemical properties of isoxazole-5(4H)-ones are extensively studied using spectroscopic and computational methods. N-bromosuccinimide (NBS) has been utilized for the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, with subsequent studies on their molecular properties through density functional theory (DFT) (Kiyani et al., 2015).
Biological Properties and Applications
Isoxazole-5(4H)-ones and their derivatives showcase significant biological properties. They are noted for their antibacterial, anti-inflammatory, antifungal, anticancer, analgesic, fungicidal, and insecticidal activities. This wide range of biological activities makes them valuable in pharmaceutical research (Kiyani & Mosallanezhad, 2018).
Orientations Futures
Propriétés
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-2-1-3-8(13)4-7/h1-5H,6H2/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKEJDMUKYLOT-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1359452.png)
![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)
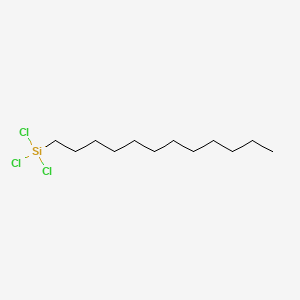

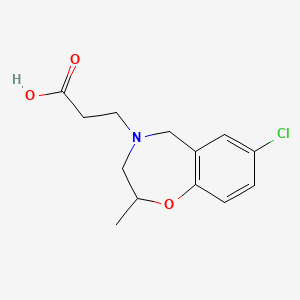
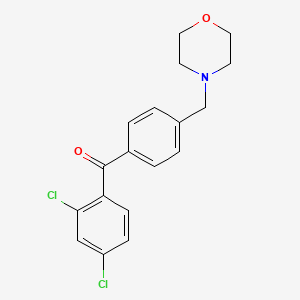
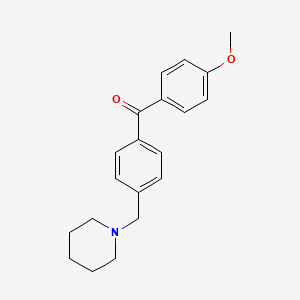
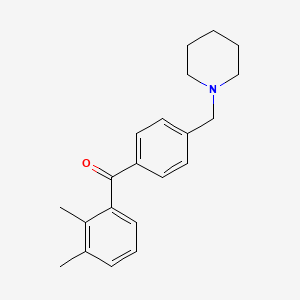
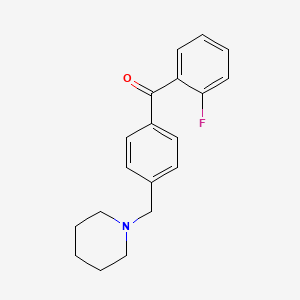
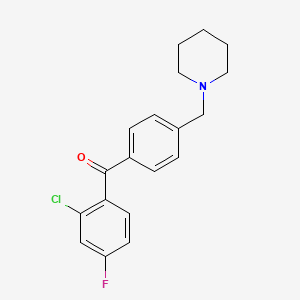
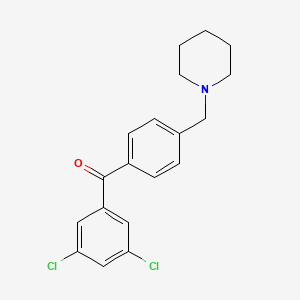
![Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359474.png)
